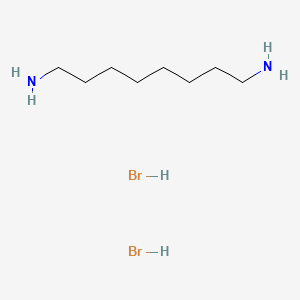
Octane-1,8-diamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-1,8-diamine dihydrobromide is a chemical compound with the molecular formula C8H20N2·2HBr. It is a derivative of octane-1,8-diamine, where the amine groups are protonated and paired with bromide ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,8-diamine dihydrobromide typically involves the reaction of octane-1,8-diamine with hydrobromic acid. The reaction is carried out in an aqueous solution, where octane-1,8-diamine is dissolved in water, and hydrobromic acid is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the dihydrobromide salt. The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The process involves the continuous addition of octane-1,8-diamine and hydrobromic acid into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is continuously removed from the reactor, purified, and crystallized to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Octane-1,8-diamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride can be used for halide exchange reactions.
Major Products Formed
Oxidation: Octane-1,8-diamide or octane-1,8-dinitrile.
Reduction: Octane-1,8-diamine.
Substitution: Octane-1,8-diamine dihydroiodide or octane-1,8-diamine dihydrofluoride.
Applications De Recherche Scientifique
Octane-1,8-diamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of octane-1,8-diamine dihydrobromide involves its interaction with biological molecules. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromide ions can also participate in halide exchange reactions, affecting the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octane-1,8-diamine dihydroiodide: Similar structure but with iodide ions instead of bromide.
Octane-1,8-diamine dihydrofluoride: Similar structure but with fluoride ions instead of bromide.
Heptane-1,7-diamine dihydrobromide: Similar structure but with a shorter carbon chain.
Uniqueness
Octane-1,8-diamine dihydrobromide is unique due to its specific chain length and the presence of bromide ions, which confer distinct reactivity and interaction properties compared to its analogs. The bromide ions provide specific halide exchange capabilities and influence the compound’s solubility and crystallization behavior .
Propriétés
Formule moléculaire |
C8H22Br2N2 |
|---|---|
Poids moléculaire |
306.08 g/mol |
Nom IUPAC |
octane-1,8-diamine;dihydrobromide |
InChI |
InChI=1S/C8H20N2.2BrH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H |
Clé InChI |
XXBLGVUXOUAJTK-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCN)CCCN.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


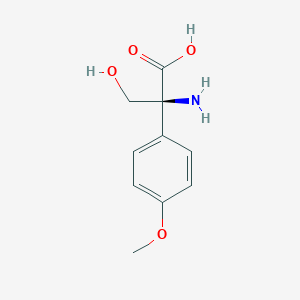

![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
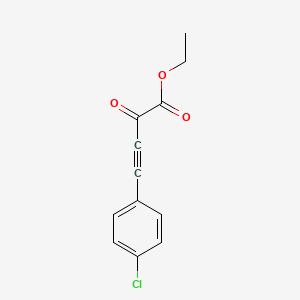
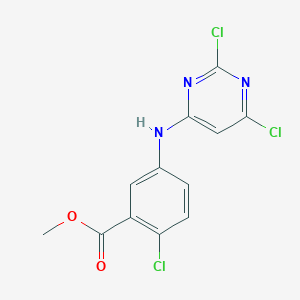
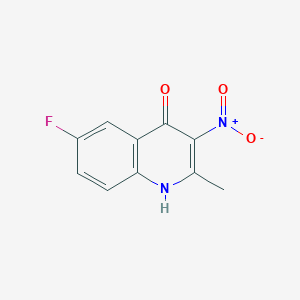
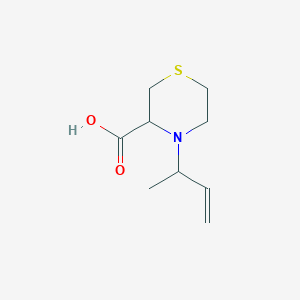
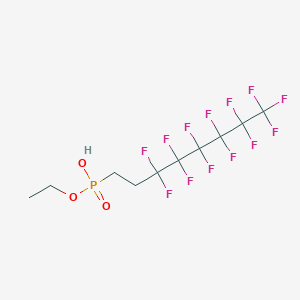
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)
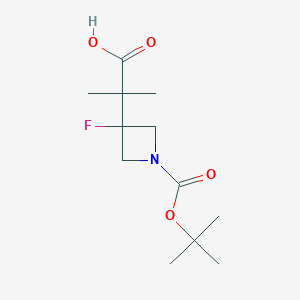

![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
